molecular formula C11H13NO4 B091735 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene CAS No. 18917-76-5

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Cat. No.: B091735
CAS No.: 18917-76-5
M. Wt: 223.22 g/mol
InChI Key: COWWUDOIMZXGFM-XBXARRHUSA-N
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Description

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of two methoxy groups and a nitroprop-1-enyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3-dimethoxybenzene with 2-nitropropene under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3-dimethoxy-5-(2-aminoprop-1-enyl)benzene .

Scientific Research Applications

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is unique due to the combination of methoxy and nitroprop-1-enyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h4-7H,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWWUDOIMZXGFM-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC(=C1)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC(=C1)OC)OC)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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